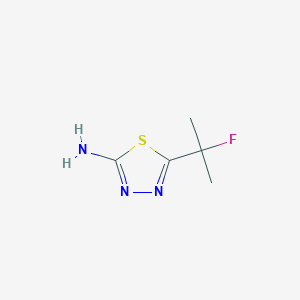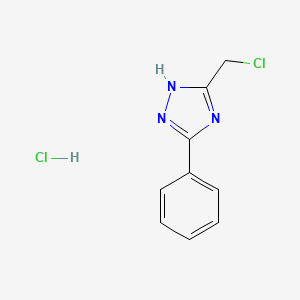
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imidazole ring, a propylamino group, and a methyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes, under acidic or basic conditions.
Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a propylamine.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.
科学的研究の応用
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The propylamino group may interact with biological membranes, affecting cell signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-(1h-imidazol-1-yl)propanoate
- Methyl 3-(1h-imidazol-1-yl)propanoate
- Methyl 2-(2-methyl-1h-imidazol-1-yl)propanoate
Uniqueness
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate is unique due to the presence of both the propylamino group and the methyl ester functional group, which confer distinct chemical and biological properties
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
methyl 3-(2-methylimidazol-1-yl)-2-(propylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-13-10(11(15)16-3)8-14-7-6-12-9(14)2/h6-7,10,13H,4-5,8H2,1-3H3 |
InChIキー |
QDNHUVVBIOEZFF-UHFFFAOYSA-N |
正規SMILES |
CCCNC(CN1C=CN=C1C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)


